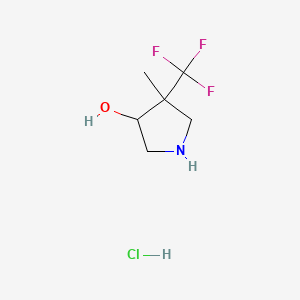
Diisopropyl (4-bromopyridin-3-yl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl (4-bromopyridin-3-yl)boronate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester group attached to a bromopyridine moiety, making it a valuable intermediate in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of diisopropyl (4-bromopyridin-3-yl)boronate typically involves the halogen-metal exchange reaction followed by borylation. The process begins with the treatment of 4-bromopyridine with a metalating agent such as n-butyllithium or a Grignard reagent to form the corresponding organometallic intermediate. This intermediate is then reacted with a boron source, such as triisopropyl borate, to yield the desired boronate ester .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl (4-bromopyridin-3-yl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds . Additionally, it can participate in oxidation and substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Diisopropyl (4-bromopyridin-3-yl)boronate has diverse applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: It finds applications in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of diisopropyl (4-bromopyridin-3-yl)boronate in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronate ester group facilitates the transmetalation step, making the reaction efficient and selective.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the bromopyridine moiety.
Diisopropyl (4-chloropyridin-3-yl)boronate: Similar structure but with a chlorine atom instead of bromine.
Diisopropyl (4-fluoropyridin-3-yl)boronate: Contains a fluorine atom, offering different reactivity and selectivity.
Uniqueness
Diisopropyl (4-bromopyridin-3-yl)boronate is unique due to its bromopyridine moiety, which provides distinct reactivity and selectivity in cross-coupling reactions. The presence of the bromine atom enhances the compound’s ability to participate in halogen-metal exchange reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H17BBrNO2 |
|---|---|
Peso molecular |
285.98 g/mol |
Nombre IUPAC |
(4-bromopyridin-3-yl)-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C11H17BBrNO2/c1-8(2)15-12(16-9(3)4)10-7-14-6-5-11(10)13/h5-9H,1-4H3 |
Clave InChI |
ZSMFXQOZORWCHJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CN=C1)Br)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


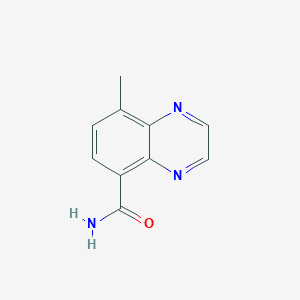


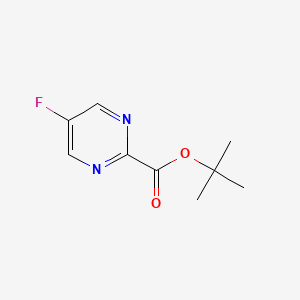
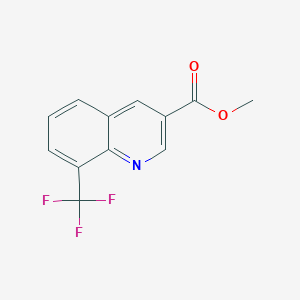

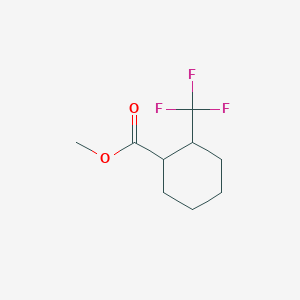
![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)
![Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B15332081.png)


![2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15332118.png)
![Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B15332124.png)
